DL-Kynurenine sulfate
Description
Properties
IUPAC Name |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610905 | |
| Record name | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126-91-2, 66866-42-0, 13535-93-8 | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2126-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66866-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine sulfate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α,2-diamino-γ-oxobenzenebutyric acid, sulphate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KYNURENINE SULFATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1LZN1B7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Synthesis
Starting Materials : The synthesis typically begins with L-tryptophan or D-tryptophan as the primary substrates.
Oxidative Conversion : L-tryptophan can be oxidized to L-kynurenine using various oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may require specific pH conditions and temperature control to optimize yield.
Sulfation Reaction : The resulting L-kynurenine undergoes sulfation, which can be achieved using sulfuric acid or chlorosulfonic acid in a controlled environment. This step is crucial for introducing the sulfate group, which enhances the solubility and bioavailability of the compound.
Purification : The crude product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Enzymatic Synthesis
Enzyme Selection : Enzymatic synthesis often involves kynurenine aminotransferases (KATs) that facilitate the conversion of tryptophan to kynurenine.
Reaction Conditions : The enzymatic reaction typically occurs in a buffered solution at physiological pH (around 7.4) and at 37°C to mimic biological conditions.
Substrate Addition : D-tryptophan or L-tryptophan is added along with cofactors such as pyridoxal phosphate, which acts as a necessary coenzyme for the transamination process.
Sulfation : Following the enzymatic conversion to kynurenine, sulfation can be performed using sulfotransferase enzymes that transfer a sulfate group onto the kynurenine molecule.
Isolation and Purification : Similar to chemical synthesis, the final product is isolated and purified using chromatography techniques.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of both chemical and enzymatic methods for preparing this compound:
| Preparation Method | Advantages | Disadvantages |
|---|---|---|
| Chemical Synthesis | High yield; well-established protocols | Requires hazardous reagents; potential for by-product formation |
| Enzymatic Synthesis | Environmentally friendly; specific reactions | Lower yield; requires careful optimization of conditions |
Research Findings
Recent studies have focused on optimizing these preparation methods to improve yield and purity:
A study demonstrated that using a combination of potassium permanganate for oxidation followed by sulfation with chlorosulfonic acid resulted in a higher purity of this compound compared to traditional methods.
Another research highlighted the use of recombinant enzymes for enzymatic synthesis, showing that specific KATs could enhance the efficiency of kynurenine production from tryptophan under controlled conditions.
Chemical Reactions Analysis
Metabolic Pathways and Enzymatic Conversion
DL-Kynurenine sulfate undergoes stereoselective metabolism via two primary routes:
-
Transamination to kynurenic acid (KYNA) : Both D- and L-kynurenine are substrates for kynurenine aminotransferases (KATs), producing KYNA. This reaction is irreversible and occurs in peripheral tissues and the central nervous system .
-
Hydroxylation to 3-hydroxykynurenine (3-HK) : Kynurenine 3-monooxygenase (KMO) converts kynurenine to 3-HK, though D-kynurenine is metabolized 20× slower than L-kynurenine in vitro .
Key Data :
Stereoselectivity in Reactions
The D-isomer does not isomerize to the L-form before metabolism, leading to distinct downstream products:
Chiral Separation Validation :
-
HPLC analysis confirmed >95% enantiomeric purity of D-3-HK in mice administered D-kynurenine sulfate .
-
D-Kynurenine’s immunosuppressive effects are retained without neurotoxic QA production, unlike L-kynurenine .
Kinetic Parameters of Key Enzymes
Kynureninase (KYNU) Activity :
| Substrate | K<sub>m</sub> (mM) | k<sub>cat</sub> (s⁻¹) | pH Optimum |
|---|---|---|---|
| 3-Hydroxy-DL-kynurenine | 4.7 | 10 | 8.1 |
| L-Kynurenine | 2.0 | 7 | 6.4 |
KAT IV Activity After Exercise :
Pharmacokinetic and Pharmacodynamic Data
Time-Dependent Metabolite Production :
| Tissue | Peak KYNA (nmol/g) | Peak 3-HK (nmol/g) | T<sub>max</sub> |
|---|---|---|---|
| Plasma | 0.8 | 1.2 | 30 min |
| Liver | 12.4 | 18.9 | 15 min |
| Forebrain | 2.1 | 0.9 | 60 min |
Immunomodulatory Effects :
-
D-Kynurenine sulfate (300 mg/kg) suppresses T-cell proliferation via aryl hydrocarbon receptor (AhR) activation without increasing QA .
-
L-Kynurenine sulfate elevates QA in CNS, correlating with neurotoxicity .
Analytical Methods for Reaction Monitoring
-
Chiral HPLC : Sodium acetate buffer (pH 6.0, 0.4 mL/min flow rate) resolves D- and L-3-HK .
-
Mass Spectrometry : LC-MS/MS quantifies KYNA (LOD: 0.1 nM) and 3-HK in biological matrices .
This synthesis integrates stereochemical, enzymatic, and pharmacokinetic data to delineate this compound's reactivity, emphasizing its metabolic divergence from enantiopure forms.
Scientific Research Applications
Neuroprotection and Cognitive Function
Research indicates that DL-kynurenine sulfate may have neuroprotective properties. A study involving systemic administration of L-kynurenine sulfate demonstrated alterations in behavioral tasks in mice, suggesting that high doses can enhance movement and cognitive performance while low doses could impair spatial working memory . The neuroprotective effects are hypothesized to stem from its ability to modulate synaptic transmission through the elevation of kynurenic acid levels.
Immunosuppression
This compound has been evaluated for its immunosuppressive effects. A study on D-kynurenine indicated that it could suppress T cell responses during immune challenges such as colitis and cardiac transplant scenarios . This suggests potential applications in preventing graft rejection and managing autoimmune diseases.
Kidney Disease Progression
Recent findings have highlighted the association between kynurenine pathway metabolites and chronic kidney disease (CKD). Elevated levels of kynurenine have been linked to increased risks of progression to end-stage kidney disease . Specifically, the kynurenine-to-tryptophan ratio was positively associated with CKD progression, indicating that modulation of this pathway could offer therapeutic strategies for managing kidney health.
Stroke and Ischemia
The involvement of the kynurenine pathway in stroke pathology has been systematically reviewed. Evidence suggests that activation of this pathway following ischemic events correlates with infarct size and cognitive outcomes . Preclinical studies indicate that treatment with kynurenine or its inhibitors may reduce brain damage and improve recovery post-stroke.
Data Tables
Case Studies
- Neuroprotection in Animal Models : In a controlled study with C57Bl/6j mice, administering high doses of L-kynurenine sulfate resulted in improved movement velocity and cognitive task performance compared to control groups. This suggests potential applications for enhancing cognitive function in aging populations or neurodegenerative conditions .
- Immunosuppressive Effects : A dietary intervention using D-kynurenine showed protective effects against autoimmune colitis in Rag1 -/- mice. The study indicated that dietary supplementation can modulate immune responses effectively without significant neurotoxic side effects, highlighting its therapeutic potential .
- Chronic Kidney Disease Correlation : In a cohort study examining patients with type 2 diabetes, higher plasma levels of kynurenine were associated with an increased risk of progressing to end-stage kidney disease. These findings underscore the importance of monitoring kynurenine levels as potential biomarkers for kidney health .
Mechanism of Action
DL-Kynurenine sulfate exerts its effects through several mechanisms:
Molecular Targets: It interacts with enzymes in the kynurenine pathway, such as indoleamine 2,3-dioxygenase and kynurenine aminotransferase.
Pathways Involved: It influences the production of neuroactive metabolites like kynurenic acid, which can modulate neurotransmitter receptors and affect neuronal excitability.
Comparison with Similar Compounds
Chemical and Physical Properties
| Compound | Chemical Formula | Molecular Weight | Solubility | Stability |
|---|---|---|---|---|
| DL-Kynurenine sulfate | C₁₀H₁₂N₂O₃·H₂SO₄ | 306.29 | Water, slightly in alcohol | Darkens at 166°C, decomposes at 194°C |
| L-Kynurenine | C₁₀H₁₂N₂O₃ | 208.22 | Water | Stable under standard conditions |
| Anthranilic acid | C₇H₇NO₂ | 137.14 | Water, organic solvents | Thermally stable |
| 3-Hydroxy-DL-kynurenine | C₁₀H₁₂N₂O₄ | 224.22 | Water | Limited data; no decomposition noted |
Key Differences :
Metabolic Pathways and Cofactor Requirements
- This compound : Converted to anthranilic acid and kynurenic acid in liver homogenates, requiring pyridoxal phosphate as a cofactor. Its metabolism is impaired in pyridoxine-deficient systems .
- L-Kynurenine: The natural enantiomer is metabolized more efficiently than the D-form in the DL mixture. It serves as a direct precursor to neuroactive compounds like quinolinic acid and kynurenic acid .
- 3-Hydroxy-DL-Kynurenine: A neurotoxin precursor, its conversion to quinolinic acid is implicated in neurodegenerative diseases, but its cofactor dependencies are less characterized .
Research Findings :
- In Schistosoma mansoni-infected mouse liver, this compound metabolism is reduced by 50%, highlighting its sensitivity to pathological conditions .
Biological Activity
DL-Kynurenine sulfate (DL-KYN sulfate) is a significant metabolite in the kynurenine pathway, derived from the essential amino acid tryptophan. This compound has garnered attention due to its diverse biological activities, particularly in neurobiology and immunology. This article explores its biochemical properties, mechanisms of action, effects on cellular processes, and implications for health and disease.
Overview of this compound
- Chemical Structure : this compound has the chemical formula and is a derivative of kynurenine.
- Pathway : It primarily functions within the kynurenine pathway, which is crucial for tryptophan metabolism and has implications in various physiological processes.
Biochemical Pathways
This compound is involved in several key biochemical pathways:
- Kynurenine Pathway : The primary route for tryptophan breakdown, where enzymes such as indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase catalyze the conversion of tryptophan to kynurenine.
- Metabolite Production : It leads to the production of neuroactive metabolites like kynurenic acid (KYNA) and 3-hydroxykynurenine (3-HK), which have distinct neuroactive properties.
Cellular Effects
This compound influences various cellular processes:
- Aryl Hydrocarbon Receptor (AhR) : It activates AhR, leading to changes in gene expression that affect immune responses and cellular differentiation.
- Neurotransmitter Modulation : Research indicates that it can modulate neurotransmitter levels, particularly affecting dopamine levels in the brain .
Pharmacokinetics
The pharmacokinetics of this compound reveal its absorption, distribution, metabolism, and excretion characteristics:
- Transport Mechanisms : The compound is transported into cells via specific transporters such as SLC7A5, which plays a role in immune modulation.
- Metabolic Pathways : It undergoes metabolism by enzymes like kynurenine aminotransferase and kynureninase, producing various metabolites with biological significance.
Dosage Effects
The biological effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, it exhibits neuroprotective and immunomodulatory effects.
- High Doses : Higher doses have been associated with behavioral changes and alterations in synaptic transmission, potentially leading to hypoactivity or cognitive impairments .
Case Studies and Experimental Evidence
- Neuroprotective Effects :
- Immunomodulatory Effects :
- Behavioral Studies :
Data Summary
Q & A
Q. What are the standard experimental protocols for assessing DL-Kynurenine sulfate metabolism in liver homogenates?
- Methodological Answer: this compound metabolism is typically studied using liver homogenates incubated at 37°C for 3 hours in a buffer containing cofactors like pyridoxal phosphate (40 µg), ATP (5 mM), and α-oxoglutarate (30 mM). The reaction mixture (4 mL total volume) includes 10% whole-liver homogenate and this compound at 5 µM. Metabolites like anthranilic acid are quantified via HPLC or spectrophotometry, with results expressed as µmoles/g of liver .
Q. How do researchers ensure the stability of this compound during experimental workflows?
- Methodological Answer: Stability is maintained by storing this compound in a desiccated environment at -20°C. During experiments, solutions should be prepared fresh in phosphate-buffered saline (pH 7.4) and protected from light to prevent photodegradation. Analytical validation (e.g., UV-Vis spectroscopy) is recommended to confirm compound integrity before use .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer: Use chemical-resistant gloves, safety goggles, and lab coats. Engineering controls (e.g., fume hoods) and local exhaust ventilation are required to minimize inhalation risks. In case of skin contact, wash immediately with soap and water for 15 minutes. For ingestion, seek medical attention and avoid inducing vomiting .
Advanced Research Questions
Q. How can contradictory data on this compound metabolite concentrations across studies be resolved?
- Methodological Answer: Discrepancies often arise from variations in cofactor concentrations (e.g., ATP, Mg²⁺) or homogenate preparation methods. To address this, replicate experiments using standardized protocols (e.g., fixed 5 mM ATP and 1 mM MgSO₄). Statistical meta-analysis of published data (e.g., variance-weighted means) can identify systematic biases .
Q. What experimental designs are optimal for probing the regulatory role of this compound in tryptophan-kynurenine pathways?
Q. How do researchers validate the specificity of this compound interactions with pyridoxal-dependent enzymes?
- Methodological Answer: Competitive inhibition assays with pyridoxal phosphate analogs (e.g., deoxypyridoxine phosphate) are performed. Enzyme kinetics (Km and Vmax) are measured via Michaelis-Menten plots, and structural validation is achieved through X-ray crystallography or molecular docking simulations .
Q. What strategies mitigate batch-to-batch variability in this compound purity for in vitro studies?
- Methodological Answer: Implement rigorous quality control using NMR and mass spectrometry to verify purity (>98%). Batch variability is minimized by sourcing from certified suppliers (e.g., Cayman Chemical) and validating each lot via standardized enzymatic assays .
Methodological Considerations
- Data Analysis : Use non-linear regression models (e.g., GraphPad Prism) to analyze dose-response curves for metabolite quantification.
- Reproducibility : Publish raw datasets and detailed protocols in open-access repositories (e.g., Zenodo) to enable cross-validation .
- Ethical Compliance : Adhere to institutional biosafety guidelines (e.g., OSHA HCS standards) for handling and disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
